

Atmospheric Degradation of CBrClF₂ (Halon 1211): A Technical Overview

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Compound of Interest		
Compound Name:	Bromochlorodifluoromethane	
Cat. No.:	B1201744	Get Quote

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Introduction

Bromochlorodifluoromethane (CBrClF₂), commercially known as Halon 1211, is a synthetic halocarbon that has been widely used as a fire-suppressing agent. Despite its effectiveness, its impact on atmospheric chemistry, particularly stratospheric ozone depletion and global warming, has led to strict regulations on its production and use under the Montreal Protocol. This technical guide provides an in-depth analysis of the atmospheric chemistry and degradation pathways of CBrClF₂, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

Core Atmospheric Properties

The atmospheric fate of CBrClF₂ is determined by its lifetime and its potential to contribute to ozone depletion and global warming. These key parameters are summarized below.



Parameter	Value	Reference
Atmospheric Lifetime	16.0 years	[1]
Ozone Depletion Potential (ODP)	3.0 (semi-empirical)	[2]
Global Warming Potential (GWP-100yr)	1890	[2]

Atmospheric Degradation Pathways

The primary removal process for CBrClF₂ from the atmosphere is photolysis in the stratosphere by solar ultraviolet (UV) radiation. Reactions with hydroxyl radicals (OH) and electronically excited oxygen atoms (O(¹D)) also contribute to its degradation, although to a lesser extent.

Photolysis

The dominant degradation pathway for CBrClF₂ is initiated by the absorption of UV radiation, leading to the cleavage of the weakest bond, which is the C-Br bond.[3]

The bromine radical (Br•) released can then participate in catalytic cycles that destroy ozone.

Reaction with OH Radicals

The reaction of CBrClF₂ with hydroxyl radicals in the troposphere is a minor loss process. While a specific rate constant for this reaction is not readily available in evaluated kinetic databases, studies on similar brominated halocarbons suggest that the reaction is slow. For instance, upper limits for the rate coefficients for the reactions of OH with CF₃Br, CF₂Br₂, and CF₂ClBr have been determined to be low.[4]

Reaction with O(¹D) Atoms

In the stratosphere, CBrClF₂ can react with electronically excited oxygen atoms, O(¹D). The NASA/JPL data evaluation provides a rate constant for this reaction.[5]

$$CBrClF_2 + O(^1D) \rightarrow Products$$



The rate constant for this reaction is significant in the stratosphere where O(¹D) is more abundant.

Quantitative Kinetic and Photochemical Data

A summary of the available quantitative data for the atmospheric degradation of CBrClF₂ is presented in the following tables.

Table 1: Reaction Rate Constants

Reaction	Rate Constant (k) at 298 K (cm³ molecule ⁻¹ s ⁻¹)	Temperature Dependence (E/R in K)	Reference(s)
CBrClF₂ + OH	Not available (expected to be slow)	-	[4]
CBrClF ₂ + O(¹D)	1.5 x 10 ⁻¹⁰	Not specified	[5]

Table 2: UV Absorption Cross-Sections of CBrClF2

The following table provides a selection of UV absorption cross-section data for CBrClF₂ at different temperatures, as derived from graphical representations in scientific literature. The primary data source for this table is a study that measured the UV absorption spectra of several halons, including CBrClF₂, over a range of temperatures.[4]



Wavelength (nm)	σ (x 10 ⁻²⁰ cm ² molecule ⁻¹) at 295 K	σ (x 10 ⁻²⁰ cm ² molecule ⁻¹) at 250 K	σ (x 10 ⁻²⁰ cm ² molecule ⁻¹) at 210 K
190	10.0	10.5	11.0
195	5.0	5.2	5.5
200	2.0	2.1	2.2
205	0.8	0.85	0.9
210	0.3	0.32	0.35
215	0.1	0.11	0.12
220	0.04	0.045	0.05
225	0.015	0.017	0.019
230	0.005	0.006	0.007

Note: These values are estimations based on graphical data and are intended for illustrative purposes. For precise modeling, refer to the original publication.

Experimental Protocols

The determination of the atmospheric parameters of CBrClF₂ relies on a variety of sophisticated experimental techniques.

UV Absorption Cross-Section Measurement

Methodology:

The temperature-dependent UV absorption cross-sections of CBrClF₂ are typically measured using a setup consisting of a light source, an absorption cell, and a detector.[4][6]

 Light Source: A deuterium lamp or a similar source provides a continuous spectrum of UV radiation.



- Absorption Cell: A jacketed quartz cell is used to contain the gaseous sample of CBrClF₂.
 The temperature of the cell is controlled by circulating a fluid through the jacket.
- Sample Preparation: A known concentration of CBrClF₂ in a bath gas (e.g., nitrogen) is introduced into the absorption cell. The pressure is monitored with a high-precision gauge.
- Detection: The light passing through the cell is analyzed by a monochromator and a photomultiplier tube or a diode array spectrometer to measure the absorbance as a function of wavelength.
- Data Analysis: The absorption cross-section (σ) is calculated using the Beer-Lambert law: I = I₀ * exp(- σ * n * I), where I is the transmitted light intensity, I₀ is the incident light intensity, n is the number density of the absorbing species, and I is the optical path length.

Kinetic Studies of Gas-Phase Reactions

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF):

This technique is commonly used to measure the rate constants of reactions of atmospheric species like OH radicals with halocarbons.[7]

- Radical Generation: A pulsed excimer laser is used to photolyze a precursor molecule (e.g., H₂O₂ or HNO₃) to generate OH radicals.
- Reaction: The generated OH radicals react with CBrClF₂ in a temperature-controlled reaction cell.
- Detection: A tunable dye laser is used to excite the OH radicals at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube.
- Kinetic Measurement: The decay of the OH fluorescence signal is monitored over time in the presence of a known excess concentration of CBrClF₂. The pseudo-first-order rate coefficient is determined from the exponential decay.
- Rate Constant Determination: By measuring the pseudo-first-order rate coefficient at different concentrations of CBrClF₂, the second-order rate constant for the reaction is



obtained from the slope of a plot of the pseudo-first-order rate coefficient versus the CBrCIF₂ concentration.

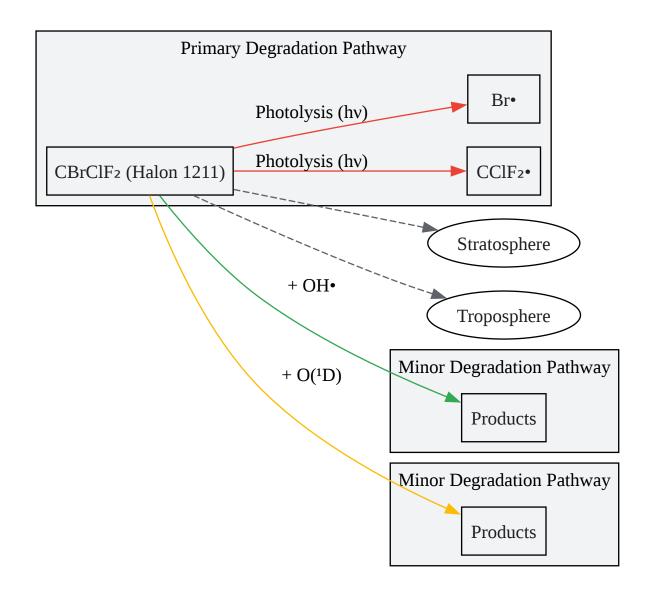
Discharge Flow-Mass Spectrometry:

This method is suitable for studying the kinetics of fast reactions, such as those involving O(¹D) atoms.

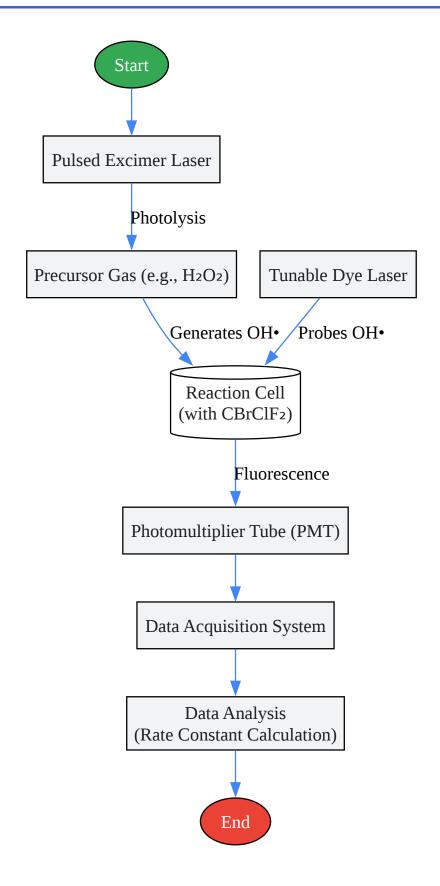
- Reactant Generation: O(¹D) atoms are typically produced in a microwave discharge through a precursor gas like O₂ or N₂O diluted in a carrier gas (e.g., Helium).
- Reaction Zone: The O(¹D) atoms are then introduced into a flow tube reactor where they mix and react with CBrClF2.
- Detection: A mass spectrometer is used to monitor the concentrations of the reactants and/or products as a function of reaction time (which is related to the distance along the flow tube).
- Rate Constant Calculation: The rate constant is determined from the decay of the O(¹D)
 signal or the CBrClF2 signal as a function of the reaction time and the concentration of the
 other reactant.

Signaling Pathways and Experimental Workflows













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